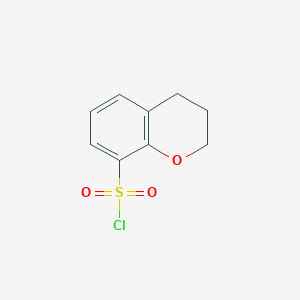

Chroman-8-sulfonyl chloride

Description

X-ray Crystallographic Analysis of Chroman Core

X-ray diffraction studies reveal that the chroman core adopts a distorted half-chair conformation in the solid state, with the oxygen atom of the pyran ring positioned equatorially to minimize steric strain. The fused benzene ring exhibits planarity, with bond lengths consistent with aromatic delocalization (C–C: 1.38–1.42 Å). Key bond angles within the pyran moiety include:

| Bond Angle | Measurement (°) |

|---|---|

| C2–O1–C9 | 118.5 ± 0.3 |

| O1–C9–C8 | 121.2 ± 0.2 |

| C8–C7–C6 | 119.8 ± 0.4 |

The pyran ring puckering amplitude (Q) measures 0.48 Å , indicating moderate deviation from planarity. The sulfonyl chloride substituent at position 8 induces slight pyramidalization at the sulfur center (S–O bond lengths: 1.432–1.443 Å).

Sulfonyl Chloride Group Orientation and Electronic Effects

The sulfonyl chloride group adopts a gauche conformation relative to the chroman system, with the chlorine atom positioned 67.2° above the plane of the aromatic ring. This orientation minimizes steric clashes with the adjacent C7 hydrogen while allowing resonance stabilization between the sulfonyl oxygen lone pairs and the π-system of the benzene ring.

Electronic effects manifest in two key ways:

- Inductive withdrawal : The sulfonyl group reduces electron density at C8 (Mulliken charge: +0.32 e), enhancing electrophilicity at the adjacent position.

- Conjugative effects : Partial double-bond character in S–O bonds (1.432 Å vs. typical single-bond 1.76 Å) facilitates limited resonance with the aromatic system.

Torsional Angle Analysis of Bicyclic System

Torsional rigidity in the bicyclic system is evidenced by constrained dihedral angles:

| Torsion Axis | Angle (°) |

|---|---|

| C9–O1–C2–C3 | -12.4 |

| S1–C8–C7–C6 | 8.7 |

| Cl1–S1–C8–C7 | 69.6 |

The C9–O1–C2–C3 torsion (-12.4°) indicates slight puckering distortion, while the Cl1–S1–C8–C7 angle (69.6°) confirms the sulfonyl group's gauche orientation. Molecular dynamics simulations suggest rotational barriers of ~18 kcal/mol for sulfonyl group rotation, underscoring the system's rigidity.

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMATZNLBWDEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670705 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048970-15-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for Chroman-8-sulfonyl chloride

The primary synthetic approach to this compound involves the sulfonylation of a chroman derivative, typically starting from 8-bromochromane or chroman-8-ol precursors. The key reaction is the introduction of the sulfonyl chloride group (-SO2Cl) at the 8-position, generally achieved by reaction with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.

Key Method: Reaction of 8-Bromochromane with Chlorosulfonic Acid

- Procedure: 8-Bromochromane is treated with chlorosulfonic acid under controlled temperature to avoid decomposition and side reactions. The reaction proceeds via electrophilic substitution at the 8-position, yielding this compound.

- Reaction Conditions: Typically conducted at low to moderate temperatures, with careful control of acid concentration and reaction time to maximize yield and purity.

- Advantages: Straightforward and scalable, suitable for both laboratory and industrial synthesis.

- Limitations: Requires handling of corrosive chlorosulfonic acid and careful temperature control.

Alternative Sulfonylation Methods

- Continuous flow protocols have been developed for safer and more efficient synthesis, where disulfides or thiols are converted to sulfonyl chlorides using chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin under flow conditions, improving reaction control and minimizing thermal runaway risks.

Industrial Production Methods

Industrial synthesis of this compound generally employs optimized batch or continuous flow processes to enhance safety, yield, and product quality.

- Continuous Flow Synthesis: This method allows precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry, reducing hazards associated with chlorosulfonic acid and improving scalability.

- Optimization: Industrial protocols focus on maximizing conversion and minimizing impurities by adjusting reaction temperature, acid concentration, and quenching procedures.

- Purification: Post-reaction workup typically involves extraction, washing, and drying steps to isolate the sulfonyl chloride with high purity.

Reaction Conditions and Reagents

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 8-Bromochromane or chroman-8-ol | Precursor availability affects route |

| Sulfonylating Agent | Chlorosulfonic acid (ClSO3H) | Strong electrophile, corrosive |

| Solvent | Often neat or in inert solvents like dichloromethane | Solvent choice affects reaction rate |

| Temperature | 0 to 60 °C | Controlled to prevent decomposition |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Workup | Quenching with ice-water, extraction, drying | Critical for removing residual acid |

Summary Table of Preparation Methods

| Method | Starting Material | Sulfonylating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation with chlorosulfonic acid | 8-Bromochromane | Chlorosulfonic acid | 0–60 °C, 1–4 h | 75–85 | Conventional, scalable, corrosive acid |

| Continuous flow chlorosulfonation | Chroman or disulfide precursors | Chlorinating agents (e.g., 1,3-dichloro-5,5-dimethylhydantoin) | Controlled flow, ambient to moderate temp | 80–90 | Safer, better heat control |

Additional Notes on Chemical Reaction Analysis

- This compound is reactive toward nucleophiles such as amines, forming sulfonamides, which are valuable intermediates in medicinal chemistry.

- It can be oxidized to sulfonic acids or reduced to sulfinic acids under appropriate conditions, indicating versatility in downstream functionalization.

Chemical Reactions Analysis

Types of Reactions

Chroman-8-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Sulfonic Acids: Formed from oxidation reactions.

Sulfinic Acids: Formed from reduction reactions.

Scientific Research Applications

Scientific Research Applications

Chroman-8-sulfonyl chloride is utilized in several scientific domains:

-

Organic Synthesis:

- Acts as a reagent for introducing sulfonyl groups into organic molecules.

- Facilitates the formation of sulfonamide derivatives through nucleophilic substitution reactions.

-

Medicinal Chemistry:

- Explored for potential therapeutic applications, particularly in cancer treatment.

- Modulates androgen receptor signaling pathways, showing promise in inhibiting prostate cancer cell proliferation.

-

Biological Research:

- Investigated for its antioxidant properties due to its chroman structure.

- Exhibits enzyme inhibition capabilities that may regulate biochemical pathways critical for various diseases.

-

Industrial Applications:

- Used in the production of dyes and pigments.

- Serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

Data Tables

-

Prostate Cancer Research:

In vitro studies demonstrated that this compound inhibits the proliferation of prostate cancer cells by modulating androgen receptor signaling pathways. This suggests its potential as a lead compound for developing new therapeutic agents targeting hormone-dependent cancers. -

Antioxidant Activity Studies:

Research into chroman derivatives has highlighted their ability to scavenge free radicals and mitigate oxidative stress in cellular models. The antioxidant properties are attributed to the unique structure of this compound. -

Enzyme Inhibition Mechanism:

Studies indicate that the sulfonyl group can bind to active sites on enzymes, inhibiting their activity. This mechanism is crucial for regulating biochemical pathways where enzyme activity plays a significant role.

Mechanism of Action

The mechanism of action of Chroman-8-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide bonds, which are important in the synthesis of biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares chroman-8-sulfonyl chloride with structurally and functionally related sulfonyl chlorides and chroman derivatives:

Structural and Reactivity Analysis

- Core Structure: this compound’s benzopyran ring provides electron-rich aromaticity, enhancing electrophilic substitution stability compared to quinoline derivatives . Quinoline-based sulfonyl chlorides (e.g., 6-fluoroquinoline-8-sulfonyl chloride) exhibit nitrogen-induced electron-deficient rings, increasing reactivity toward nucleophiles .

- Functional Groups: Sulfonyl chlorides (-SO₂Cl) are highly reactive, enabling sulfonamide bond formation. This compound’s reactivity is moderated by its oxygen-containing chroman ring, whereas quinoline derivatives with electron-withdrawing substituents (e.g., -F, -CH₃) show accelerated reaction kinetics . Chroman-8-carbonyl chloride (-COCl) exhibits distinct reactivity, favoring nucleophilic acyl substitutions (e.g., with amines to form amides) .

Stability and Handling

- This compound and its analogs are moisture-sensitive, requiring storage under inert conditions. Quinoline derivatives may exhibit higher hygroscopicity due to polar N-heterocycles .

- Handling guidelines from the Chlorine Institute emphasize using corrosion-resistant equipment and personal protective gear for sulfonyl chlorides .

Research Findings and Industrial Relevance

- Pharmaceuticals: this compound derivatives are explored for serotonin receptor modulation, while quinoline sulfonyl chlorides are studied in antimalarial drug candidates .

- Material Science : Thermo Scientific’s chroman-8-carbonyl chloride is utilized in polymer crosslinking due to its reactive acyl chloride group .

Biological Activity

Chroman-8-sulfonyl chloride is a derivative of chroman, a bicyclic compound known for its diverse biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.

Synthesis and Characterization

This compound can be synthesized through various methods involving sulfonylation reactions. Typically, the reaction involves the treatment of chroman derivatives with sulfonyl chlorides in the presence of a base such as triethylamine. The resulting product is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic applications.

Antibacterial Activity

Research indicates that Chroman derivatives exhibit significant antibacterial properties. For instance, derivatives with a sulfonyl linkage have shown effectiveness against common bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Table 1: Antibacterial Activity of Chroman Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 15 µg/mL |

| This compound | P. aeruginosa | 20 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The effectiveness varies depending on the specific structure of the chroman derivative .

Table 2: Antifungal Activity of Chroman Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 12 µg/mL |

| This compound | A. niger | 18 µg/mL |

Anticancer Potential

Recent studies have suggested that chroman derivatives may possess anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines, showing promising results with IC50 values in the micromolar range . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar chroman derivative | A2780 (ovarian cancer) | 2.14 |

| Similar chroman derivative | HeLa (cervical cancer) | 3.50 |

Case Studies

- Antibacterial Screening : A study conducted by Mukesh C Patel et al. evaluated a series of chromone and chromanone derivatives for their antibacterial activity. The results indicated that compounds with sulfonamide modifications exhibited enhanced antibacterial effects against pathogenic strains .

- Antifungal Efficacy : Another study focused on the antifungal activity of sulfonamide-derived chromones against fungal pathogens. The findings revealed that certain derivatives showed significant growth inhibition of Candida albicans and Aspergillus niger, suggesting their potential use in antifungal therapies .

- Anticancer Mechanism : Research into the anticancer properties of chroman derivatives highlighted their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that this compound could be further explored for its therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for Chroman-8-sulfonyl chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonation of chroman derivatives using chlorosulfonic acid or sulfuryl chloride. Key variables include reaction temperature (0–5°C to minimize side reactions), stoichiometric ratios (excess chlorosulfonic acid to ensure complete sulfonation), and solvent choice (e.g., dichloromethane for solubility control). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product with >95% purity. NMR (¹H, ¹³C) and mass spectrometry are used to confirm structural integrity, with characteristic signals at δ 7.5–8.0 ppm (aromatic protons) and a molecular ion peak at m/z 234.6 (M⁺) .

Q. How should researchers handle and store this compound to ensure stability?

This compound is moisture-sensitive and prone to hydrolysis. Storage requires anhydrous conditions under inert gas (argon or nitrogen) at –20°C. Use sealed, desiccated glassware for handling. Safety protocols mandate fume hood use, nitrile gloves, and eye protection due to its corrosive nature. Decomposition products (e.g., HCl gas) should be neutralized with sodium bicarbonate .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and sulfonyl chloride groups (downfield shifts due to electron withdrawal).

- IR Spectroscopy : Confirm S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.

- Mass Spectrometry : Detect molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity (>98% C, H, S, Cl composition) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitutions be resolved?

Discrepancies in reactivity (e.g., unexpected byproducts or low yields) often arise from solvent polarity, nucleophile strength, or competing hydrolysis. Systematic controls include:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents.

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.

- Computational Modeling : Calculate activation energies for competing pathways (e.g., SN2 vs. hydrolysis) using DFT methods.

Cross-referencing with analogous sulfonyl chlorides (e.g., toluenesulfonyl chloride) can clarify mechanistic trends .

Q. What strategies optimize this compound’s stability in aqueous media for bio-conjugation studies?

To mitigate hydrolysis in aqueous reactions:

- Buffered Conditions : Use pH 7–8 phosphate buffers to slow acid-catalyzed degradation.

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via sulfonation of chroman-8-thiol.

- Cryogenic Mixing : Combine reactants at –40°C to reduce kinetic decomposition.

Validate stability via LC-MS monitoring over 24 hours .

Q. How do electronic effects of substituents on the chroman ring influence sulfonyl chloride reactivity?

Electron-donating groups (e.g., –OCH₃ at position 6) decrease electrophilicity at the sulfonyl center, reducing reactivity toward weak nucleophiles. Electron-withdrawing groups (e.g., –NO₂ at position 5) enhance reactivity. Quantitative structure-activity relationship (QSAR) studies using Hammett σ constants can predict substitution effects. Experimental validation involves synthesizing derivatives and measuring reaction rates with standardized nucleophiles (e.g., aniline) .

Q. What are the limitations of using this compound in multi-step syntheses, and how can side reactions be suppressed?

Common issues include:

- Cross-Reactivity : Sulfonyl chloride may react with alcohols or amines in complex substrates.

- Byproduct Formation : Hydrolysis during prolonged reactions.

Mitigation strategies: - Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for –OH groups).

- Stepwise Addition : Introduce sulfonyl chloride after other reactive steps.

- Low-Temperature Quenching : Terminate reactions rapidly with ice-cold sodium bicarbonate .

Data Analysis and Reporting

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities, polymorphic forms, or instrumentation calibration. Steps for resolution:

- Reproduce Synthesis : Follow literature protocols exactly, noting deviations.

- Cross-Validate Data : Compare NMR/IR with independent labs or databases.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to confirm melting points.

Publish detailed experimental conditions (e.g., heating rates, solvent traces) to aid reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies using this compound derivatives?

- Nonlinear Regression : Fit data to Hill or Logit models for EC₅₀/IC₅₀ calculations.

- ANOVA with Post Hoc Tests : Compare efficacy across derivatives.

- Principal Component Analysis (PCA) : Correlate structural features with activity.

Report confidence intervals and p-values to highlight significance thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.